molecular formula C9H5FN2O2 B1444058 7-Fluoro-1,5-naphthyridine-4-carboxylic acid CAS No. 1437790-02-7

7-Fluoro-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B1444058
CAS No.: 1437790-02-7
M. Wt: 192.15 g/mol
InChI Key: DDWVAACSOXMOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position on the naphthyridine ring.

Biochemical Analysis

Biochemical Properties

7-Fluoro-1,5-naphthyridine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and repair pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways, leading to altered gene expression profiles and metabolic states. These changes can result in various cellular outcomes, such as apoptosis, cell cycle arrest, or differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the cellular transcriptome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives. These changes can have downstream effects on cellular processes such as DNA replication and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within the cell can influence its activity, as it may accumulate in specific compartments where its target enzymes or proteins are located .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. . The reaction conditions often include heating the reactants to high temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

7-Fluoro-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Chloro-1,5-naphthyridine-4-carboxylic acid
  • 1,5-Naphthyridine derivatives

Comparison: Compared to other similar compounds, 7-Fluoro-1,5-naphthyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-fluoro-1,5-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-5-3-7-8(12-4-5)6(9(13)14)1-2-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWVAACSOXMOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Reactant of Route 2
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Reactant of Route 3
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Reactant of Route 5
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Fluoro-1,5-naphthyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.